molecular formula C11H10ClN3O B12002321 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole CAS No. 5397-12-6

1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole

Katalognummer: B12002321
CAS-Nummer: 5397-12-6
Molekulargewicht: 235.67 g/mol
InChI-Schlüssel: CQKAHSKMAYCWHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group, two methyl groups, and a nitroso group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-(4-chlorophenyl)-3,5-dimethylpyrazole with nitrosating agents under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

    Oxidation: 1-(4-chlorophenyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

    Reduction: 1-(4-chlorophenyl)-3,5-dimethyl-4-amino-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitroso group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes.

Vergleich Mit ähnlichen Verbindungen

    1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.

    1-(4-chlorophenyl)-3,5-dimethyl-4-nitro-1H-pyrazole: Contains a nitro group instead of a nitroso group, leading to different redox properties.

    1-(4-chlorophenyl)-3,5-dimethyl-4-amino-1H-pyrazole: Contains an amino group, which can participate in different types of chemical reactions compared to the nitroso group.

Uniqueness: 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole is unique due to the presence of the nitroso group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

5397-12-6

Molekularformel

C11H10ClN3O

Molekulargewicht

235.67 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3,5-dimethyl-4-nitrosopyrazole

InChI

InChI=1S/C11H10ClN3O/c1-7-11(14-16)8(2)15(13-7)10-5-3-9(12)4-6-10/h3-6H,1-2H3

InChI-Schlüssel

CQKAHSKMAYCWHX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.